5-Amino-2-methyl-2,3-dihydropyridazin-3-one
Overview
Description
5-Amino-2-methyl-2,3-dihydropyridazin-3-one is a heterocyclic compound with the molecular formula C5H7N3O. It is a derivative of pyridazinone and is known for its diverse pharmacological activities. This compound has attracted significant attention in medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
5-Amino-2-methyl-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
Mechanism of Action
Target of Action
It is known that pyridazinone derivatives, which include this compound, have a broad spectrum of pharmacological activities .
Mode of Action
It’s known that certain 6-aryl-3(2h)-pyridazinone derivatives, which are structurally similar, inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives are known to influence a wide range of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Pyridazinone derivatives are known to exhibit a wide range of pharmacological effects, suggesting that this compound may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-methyl-2,3-dihydropyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . One common method includes the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves multi-step reactions under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-methyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted pyridazinones .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3(2H)-pyridazinone
- 4,5-Disubstituted 3(2H)-pyridazinones
- 6-Aryl-3(2H)-pyridazinones
Uniqueness
5-Amino-2-methyl-2,3-dihydropyridazin-3-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-amino-2-methylpyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-8-5(9)2-4(6)3-7-8/h2-3H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAQLMJPMMISNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441637 | |
Record name | 5-Amino-2-methylpyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13506-27-9 | |
Record name | 5-Amino-2-methylpyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-2-methyl-2,3-dihydropyridazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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